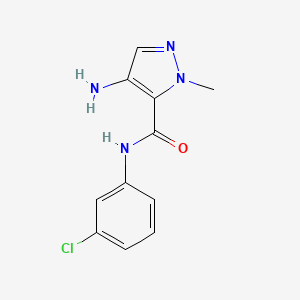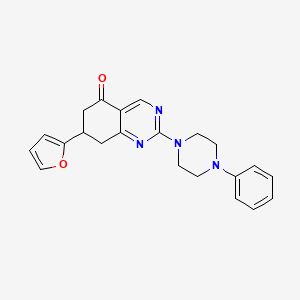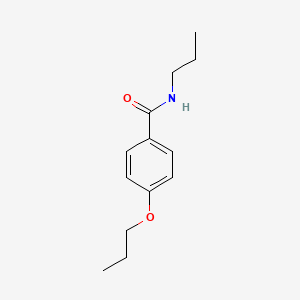![molecular formula C16H13N5 B4417770 N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4417770.png)
N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Übersicht
Beschreibung
N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazoloquinazolines and has shown promising results in various studies related to biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV-1 and HCV. Furthermore, this compound has been found to modulate the immune system, leading to the inhibition of inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several advantages for lab experiments. It has been shown to be stable under various conditions and has a high purity and yield. Additionally, this compound has been found to be soluble in various solvents, making it easy to handle and manipulate. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, this compound has been shown to exhibit antiviral and antimicrobial activities, making it a potential candidate for the development of novel antiviral and antimicrobial agents. Furthermore, the modulation of the PI3K/Akt/mTOR pathway by this compound opens up new avenues for the development of therapeutics for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Conclusion:
This compound is a promising compound that has shown potential applications in scientific research. Its synthesis method has been optimized, and it has been extensively studied for its anticancer, antiviral, and antimicrobial activities. Additionally, the modulation of the PI3K/Akt/mTOR pathway by this compound opens up new avenues for the development of novel therapeutics for various diseases. However, the potential toxicity of this compound needs to be carefully evaluated before using it in vivo. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Additionally, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This makes this compound a promising candidate for the development of novel therapeutics for various diseases.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-11-5-4-6-12(9-11)18-16-19-14-8-3-2-7-13(14)15-20-17-10-21(15)16/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXYGGNRXPKQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C4=NN=CN42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{2,5-dioxo-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4417693.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4417697.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4417702.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4417707.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4417712.png)
![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B4417719.png)

![2-{1-(cyclohexylmethyl)-4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4417746.png)
![5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4417750.png)
![5-(2-thienyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4417751.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4417768.png)
![(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B4417783.png)